1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole
CAS No.: 777865-57-3
Cat. No.: VC4796128
Molecular Formula: C11H11BrN2
Molecular Weight: 251.127
* For research use only. Not for human or veterinary use.
![1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole - 777865-57-3](/images/structure/VC4796128.png)
Specification
CAS No. | 777865-57-3 |
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Molecular Formula | C11H11BrN2 |
Molecular Weight | 251.127 |
IUPAC Name | 1-[(4-bromophenyl)methyl]-2-methylimidazole |
Standard InChI | InChI=1S/C11H11BrN2/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8H2,1H3 |
Standard InChI Key | GHUAUPIAGUEIHU-UHFFFAOYSA-N |
SMILES | CC1=NC=CN1CC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole (CAS: 777865-57-3) is characterized by an imidazole ring substituted at the 1-position with a (4-bromophenyl)methyl group and at the 2-position with a methyl group. The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, adopts a planar geometry, while the brominated benzyl moiety introduces steric bulk and electronic effects due to the electronegative bromine atom .
IUPAC Name and SMILES Notation
Molecular Formula and Weight
Structural Analogues and Isomerism
The compound exhibits positional isomerism relative to other bromophenylmethylimidazole derivatives. For example, 4-(2-bromophenyl)-1-methyl-1H-imidazol-2-amine (CID 45480352) features a bromine at the ortho position of the phenyl ring and an amine substituent on the imidazole, altering its electronic profile and hydrogen-bonding capacity .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole typically involves nucleophilic substitution or coupling reactions. A patented methodology for analogous compounds involves:
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Coupling of Imidazole Derivatives: Reacting 2-methylimidazole with 4-bromomethylphenylboronic acid in the presence of a base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride .
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Solvent and Temperature: Conducted in polar aprotic solvents (e.g., N,N-dimethylformamide) at temperatures ranging from −10°C to 25°C .
Representative Reaction Scheme
Optimization and Yield
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Catalyst: Palladium or nickel catalysts enhance Suzuki-Miyaura cross-coupling efficiency for aryl-bromide intermediates .
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Yield: Reported yields for analogous syntheses range from 65% to 78%, depending on reaction time and purification methods .
Physicochemical Properties
Computed and Experimental Data
Solubility and Stability
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Solubility: Low aqueous solubility (<1 mg/mL at 25°C); soluble in DMSO, DMF, and dichloromethane .
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Stability: Stable under inert atmospheres but susceptible to photodegradation due to the C-Br bond .
Chemical Reactivity and Functionalization
Substitution Reactions
The bromine atom at the para position of the benzyl group serves as a reactive site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck) . For example:
Imidazole Ring Reactivity
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